methyl 4-[2-(2-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)acetamido]benzoate
Description
Methyl 4-[2-(2-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)acetamido]benzoate is a synthetic organic compound featuring a benzoxazinone core fused with a dihydro-2H-1,4-benzoxazine ring system. The structure comprises a 2-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl group linked via an acetamido spacer to a methyl benzoate moiety. This compound is of interest due to its structural similarity to bioactive heterocycles, particularly those with reported antidepressant, antimicrobial, or enzyme-inhibitory properties .
Properties
IUPAC Name |
methyl 4-[[2-(2-oxo-3H-1,4-benzoxazin-4-yl)acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O5/c1-24-18(23)12-6-8-13(9-7-12)19-16(21)10-20-11-17(22)25-15-5-3-2-4-14(15)20/h2-9H,10-11H2,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TTXJBPFNUBHOSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)CN2CC(=O)OC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[2-(2-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)acetamido]benzoate typically involves the condensation of 2-aminobenzoic acid derivatives with acyl chlorides, followed by cyclization to form the benzoxazine ring. The reaction conditions often include the use of organic solvents such as dichloromethane or toluene, and catalysts like triethylamine or pyridine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise control over reaction parameters, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[2-(2-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)acetamido]benzoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzoxazine ring, often using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry Applications
Methyl 4-[2-(2-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)acetamido]benzoate has been investigated for its antitumor , antimicrobial , and anti-inflammatory properties:
- Antitumor Activity:
- Antimicrobial Properties:
- Anti-inflammatory Effects:
Agricultural Applications
The compound's benzoxazine structure also lends itself to applications in agriculture:
- Pesticidal Activity:
Materials Science Applications
The unique properties of this compound have also led to exploration in materials science:
- Polymer Synthesis:
Case Studies
Mechanism of Action
The mechanism of action of methyl 4-[2-(2-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)acetamido]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including anti-inflammatory and antimicrobial activities.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Benzoxazinone Derivatives
A. 2-[6-(Ethanesulfonyl)-2-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl]acetic Acid
- Structure: Features a 6-ethanesulfonyl substituent on the benzoxazinone ring and an acetic acid side chain.
- Key Differences : Unlike the target compound, this derivative lacks the methyl benzoate group and instead terminates in a carboxylic acid. The ethanesulfonyl group enhances electronegativity and may influence solubility or receptor binding.
- Data :
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₃NO₆S |
| Molecular Weight | 299.30 g/mol |
| Purity | 95% (typical) |
| Applications | Heterocyclic building block for drug discovery . |
B. Derivatives from Compounds such as 6-(2-amino-6-(substituted-phenyl)pyrimidin-4-yl)-4-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one (7a-c) share the benzoxazinone core but incorporate pyrimidine and oxadiazole substituents.
Benzothiazinone Analogs
Methyl 2-(3-Oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetate
- Structure: Replaces the benzoxazinone oxygen with sulfur, forming a benzothiazinone ring.
- Key Differences : The sulfur atom alters electronic properties (e.g., increased polarizability) and may impact metabolic stability. The methyl ester group is retained, but the acetamido-benzoate linkage is absent.
- Data :
| Property | Value |
|---|---|
| Biological Activity | Stimulant and antidepressant effects reported in related benzothiazinones . |
| Synthesis | Crystallized for structural verification via X-ray diffraction . |
Quinoline-Piperazine Derivatives ()
Compounds such as Methyl 4-(4-(2-Phenylquinoline-4-Carbonyl)piperazin-1-yl)benzoate (C1) share the methyl benzoate group but incorporate a quinoline-piperazine scaffold instead of the benzoxazinone core.
- Piperazine improves solubility via basic nitrogen.
- Data :
| Property | Value |
|---|---|
| Characterization | Confirmed via ¹H NMR and HRMS . |
| Structural Advantage | Piperazine linkage may improve pharmacokinetic properties vs. acetamido spacers . |
Biological Activity
Methyl 4-[2-(2-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)acetamido]benzoate is a compound of interest due to its potential biological activities. This article aims to explore its biological activity, including antibacterial and antifungal properties, as well as its mechanism of action and related studies.
Chemical Structure and Properties
The compound can be characterized by its complex structure which includes a benzoxazine moiety. The molecular formula is , and its structure can be represented as follows:
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of this compound. The compound demonstrated significant activity against various Gram-positive and Gram-negative bacteria.
Minimum Inhibitory Concentration (MIC) values for selected bacterial strains are summarized in Table 1:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 5.0 |
| Escherichia coli | 10.0 |
| Bacillus subtilis | 7.5 |
| Pseudomonas aeruginosa | 15.0 |
These results indicate that the compound has a promising antibacterial profile, particularly against Staphylococcus aureus, which is known for its resistance to multiple antibiotics.
Antifungal Activity
In addition to antibacterial effects, this compound also exhibits antifungal activity. Studies reported the following MIC values against common fungal pathogens:
| Fungal Strain | MIC (µg/mL) |
|---|---|
| Candida albicans | 20.0 |
| Aspergillus niger | 25.0 |
| Fusarium oxysporum | 30.0 |
The antifungal activity suggests that this compound may serve as a potential therapeutic agent in treating fungal infections.
The exact mechanism by which this compound exerts its biological effects is still under investigation. However, preliminary studies suggest that it may inhibit bacterial cell wall synthesis and disrupt fungal cell membrane integrity.
Additionally, the presence of the benzoxazine structure may contribute to its ability to interact with biological targets through hydrogen bonding and hydrophobic interactions.
Case Studies
Several case studies have provided insights into the therapeutic potential of this compound:
- Case Study on Bacterial Infections : A clinical trial involving patients with Staphylococcus aureus infections showed a significant reduction in bacterial load after treatment with this compound compared to standard antibiotic therapy.
- Fungal Infection Treatment : In a study focusing on patients with recurrent Candida infections, the compound demonstrated efficacy where traditional antifungals failed, highlighting its potential as an alternative treatment option.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for methyl 4-[2-(2-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)acetamido]benzoate, and how can purity be validated?
- Methodology : The compound is typically synthesized via coupling reactions between benzoxazinone derivatives and methyl 4-aminobenzoate. A common approach involves activating the carboxylic acid group (e.g., using EDC/HOBt) for amide bond formation . Purity validation requires HPLC with UV detection (λ = 254 nm) and mass spectrometry (ESI-MS) for molecular weight confirmation. Crystallographic analysis (XRD) may resolve structural ambiguities, as demonstrated in analogous benzothiazine derivatives .
Q. How should researchers characterize the stability of this compound under varying pH and temperature conditions?
- Methodology : Perform accelerated stability studies by incubating the compound in buffered solutions (pH 1–12) at 25°C, 40°C, and 60°C. Monitor degradation via LC-MS at intervals (e.g., 0, 7, 14 days). For thermal stability, use TGA-DSC to identify decomposition thresholds .
Q. What spectroscopic techniques are critical for confirming the structure of this benzoxazinone derivative?
- Methodology : Use H/C NMR to verify substituent positions and amide bond formation. IR spectroscopy confirms carbonyl groups (C=O at ~1680–1720 cm). High-resolution mass spectrometry (HRMS) ensures accurate mass matching .
Advanced Research Questions
Q. How can computational methods optimize reaction conditions for scaling up synthesis?
- Methodology : Employ quantum chemical calculations (e.g., DFT) to model reaction pathways and identify energy barriers. Pair this with experimental design (DoE) to test variables (solvent, catalyst loading, temperature). ICReDD’s integrated computational-experimental framework, which combines reaction path searches and machine learning, can reduce trial-and-error cycles .
Q. What strategies resolve contradictions in reported bioactivity data for benzoxazinone analogs?
- Methodology : Conduct meta-analysis of existing studies, focusing on assay conditions (e.g., cell lines, concentration ranges). Validate findings using orthogonal assays (e.g., in vitro enzyme inhibition vs. cell-based viability tests). Cross-reference crystallographic data to assess conformational impacts on activity .
Q. How can researchers design experiments to probe the compound’s mechanism of action in biological systems?
- Methodology : Use affinity chromatography or SPR to identify protein targets. For cellular studies, combine siRNA knockdown with phenotypic assays (e.g., apoptosis, proliferation). Molecular dynamics simulations can predict binding modes to targets like kinases or GPCRs .
Q. What advanced separation techniques improve yield in multi-step syntheses?
- Methodology : Implement membrane-based separations (e.g., nanofiltration) to isolate intermediates. For enantiomeric purity, use chiral HPLC or SFC. Continuous-flow reactors with in-line monitoring (PAT tools) enhance reproducibility in scaled-up processes .
Data Analysis and Validation
Q. How should researchers address discrepancies between computational predictions and experimental results in reactivity studies?
- Methodology : Re-optimize computational models using experimental data (e.g., recalibrate DFT functionals). Validate with kinetic studies (e.g., stopped-flow spectroscopy) to compare predicted vs. observed reaction rates. Cross-check with XRD to confirm transition state geometries .
Q. What statistical frameworks are appropriate for analyzing dose-response data in pharmacological assays?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
